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Compound of Interest

Compound Name:
1-Methyl-3-(trifluoromethyl)-1H-

pyrazole-5-carbaldehyde

Cat. No.: B1426170 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-
(trifluoromethyl)-1H-pyrazole-5-carbaldehyde and Its Isomers

Abstract: This technical guide provides a comprehensive overview of the physicochemical

properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic

compound of significant interest in the fields of medicinal chemistry and materials science. Due

to the limited availability of experimental data for this specific isomer, this document

synthesizes information from closely related structural isomers and derivatives to present a

robust and scientifically grounded profile. The guide covers chemical identity, core

physicochemical properties, spectroscopic characteristics, and detailed experimental protocols

for empirical determination. It is intended for researchers, chemists, and drug development

professionals who require a deep understanding of this molecule's behavior for synthesis,

characterization, and application.

Chemical Identity and Structure
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde belongs to the pyrazole class of

heterocyclic compounds, which are known for their broad range of biological activities. The

presence of a trifluoromethyl group significantly influences the molecule's electronic properties,

lipophilicity, and metabolic stability, making it a valuable scaffold in modern drug design.

IUPAC Name: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
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Molecular Formula: C₆H₅F₃N₂O

Molecular Weight: 178.11 g/mol [1][2]

CAS Number: Data not readily available in public databases for this specific isomer.

Caption: 2D Structure of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.

Core Physicochemical Properties
The accurate determination of physicochemical properties is fundamental to understanding a

compound's behavior in both biological and chemical systems. The data below is compiled

from available information on close structural isomers and is intended to serve as a reliable

estimate.

Property Value Source / Remarks

Molecular Weight 178.11 g/mol Computed for C₆H₅F₃N₂O[1][2]

Physical State Solid
Inferred from melting point of

isomer

Melting Point 56-58 °C

Experimental value for isomer:

1-Methyl-5-

(trifluoromethyl)-1H-pyrazole-

4-carbaldehyde[2]

Boiling Point 232.0 ± 40.0 °C

Predicted value for isomer: 1-

Methyl-5-(trifluoromethyl)-1H-

pyrazole-4-carbaldehyde[2]

Aqueous Solubility 20.1 µg/mL (at pH 7.4)

Experimental value for the

related carboxylic acid

derivative. The aldehyde is

expected to have low aqueous

solubility.[3]

Lipophilicity (XLogP3) ~0.6

Computed value for isomer: 1-

methyl-3-(trifluoromethyl)-1H-

pyrazole-4-carbaldehyde[1]
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Melting Point
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range,

typically 0.5-1.0 °C, suggests a high degree of purity.[4] The experimental value for the closely

related isomer, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, is 56-58 °C, indicating

that the target compound is a solid at room temperature.[2] Impurities typically cause a

depression and broadening of the melting point range.

Solubility
Direct experimental solubility data for the title compound is not available. However, data from

its corresponding carboxylic acid derivative, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-

carboxylic acid, shows a solubility of 20.1 µg/mL at pH 7.4.[3] Given that the aldehyde

functional group is less polar and less capable of hydrogen bonding with water than a

carboxylic acid, the solubility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in

aqueous media is expected to be low. For drug development purposes, solubility is often tested

in a range of solvents, including cell culture media and organic solvents like DMSO or ethanol.

[5]

Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an

immiscible organic solvent (like octanol) and water. It is a key predictor of a drug's

pharmacokinetic properties, such as absorption and membrane permeability. The calculated

XLogP3 value for the isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is 0.6.

[1] This relatively low positive value suggests the compound has a slight preference for lipid

environments but maintains some degree of water solubility, a balanced profile often sought in

drug candidates.

Spectroscopic Characterization
Structural confirmation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde relies on

a combination of spectroscopic techniques. While specific spectra for this isomer are not

published, the expected characteristic signals can be predicted based on its functional groups.

¹H NMR: The most distinctive signal would be the aldehyde proton (CHO), expected to

appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm.
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The pyrazole ring proton would appear as a singlet, likely between δ 6-8 ppm. The N-methyl

group (CH₃) would be a sharp singlet further upfield, around δ 3.5-4.5 ppm.

¹³C NMR: Key signals would include the aldehyde carbonyl carbon (~180-190 ppm), the

carbons of the pyrazole ring, and the carbon of the trifluoromethyl group, which would show

a characteristic quartet due to coupling with the fluorine atoms.

IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the

aldehyde would be prominent around 1690-1715 cm⁻¹. Additional bands would confirm the

C-F bonds (around 1100-1300 cm⁻¹) and the aromatic C=C and C=N stretching of the

pyrazole ring.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 178.04,

corresponding to the exact mass of the molecule. Fragmentation patterns would likely

involve the loss of CO, CF₃, and other characteristic fragments.

Experimental Protocols for Characterization
To ensure scientific integrity, empirical determination of physicochemical properties is essential.

The following sections describe standardized, field-proven protocols.

Protocol: Determination of Melting Point
This protocol describes the capillary method, which is widely used for its accuracy and small

sample requirement.[6][7]

Rationale: The principle is to heat a small, packed sample slowly and uniformly, observing the

precise temperature range over which the solid-to-liquid phase transition occurs. A slow heating

rate (~1-2 °C per minute) is critical to ensure thermal equilibrium between the sample, the

heating block, and the thermometer, preventing inaccurate readings.[4][6]

Methodology:

Sample Preparation: Ensure the compound is completely dry and finely powdered to allow

for uniform packing and heat transfer.[8]

Capillary Tube Loading: Tap the open end of a glass capillary tube into the powdered sample

to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the
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sample into the sealed bottom, aiming for a column height of 2-3 mm.[6]

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point

apparatus (e.g., Mel-Temp).

Heating: Begin heating the block rapidly to a temperature approximately 10-15 °C below the

expected melting point.

Measurement: Decrease the heating rate to 1-2 °C per minute.[6] Record the temperature

(T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire

sample becomes a clear liquid.

Reporting: The melting point is reported as the T₁-T₂ range. For a pure compound, this range

should be narrow.

Caption: Workflow for Experimental Determination of Melting Point.

Protocol: Aqueous Solubility Assessment (Qualitative to
Semi-Quantitative)
This protocol provides a tiered approach to assess a compound's solubility, starting with a

preferred solvent and moving to others if necessary, a common practice in early-stage drug

discovery.[5]

Rationale: This method systematically evaluates solubility by attempting to dissolve the test

chemical in a solvent at a high concentration and then performing serial dilutions if it is

insoluble. Visual inspection for particulates determines the solubility limit.

Methodology:

Stock Solution Preparation: Weigh approximately 10 mg of the test compound into a clear

glass vial.

Tier 1 Solvent Addition: Add a calculated volume of the primary solvent (e.g., deionized water

or a buffer like PBS) to achieve a high starting concentration (e.g., 10 mg/mL).
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Mechanical Agitation: Vigorously mix the solution using a vortex mixer for 1-2 minutes. If

dissolution is not complete, sonicate the vial for 10-15 minutes.

Visual Inspection: Carefully inspect the solution against a dark background for any visible

undissolved particles. If the solution is clear, the compound is soluble at that concentration.

Serial Dilution (if needed): If the compound is not fully dissolved, add a known volume of

solvent to dilute the concentration (e.g., by a factor of 10 to 1 mg/mL) and repeat steps 3 and

4.

Reporting: Report the highest concentration at which the compound fully dissolves. If it

remains insoluble at the lowest tested concentration, it is reported as such.

Caption: Tiered Workflow for Experimental Solubility Assessment.

Synthesis and Chemical Context
1-Methyl-3-(trifluoromethyl)-1H-pyrazole derivatives are typically synthesized through the

condensation of a 1,3-dicarbonyl compound with a hydrazine. Specifically, the precursor 1-

methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is prepared by reacting ethyl 4,4,4-

trifluoroacetoacetate with methyl hydrazine.[9][10] The aldehyde functional group at the 5-

position can then be introduced through various formylation reactions, with the Vilsmeier-Haack

reaction (using POCl₃/DMF) being a common and effective method for formylating pyrazole

rings.[11][12] Understanding the synthetic route is crucial for anticipating potential impurities,

such as regioisomers or unreacted starting materials.

Safety and Handling
No specific safety data sheet (SDS) is available for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-
5-carbaldehyde. However, data from closely related analogues provide a strong basis for

hazard assessment. The corresponding carboxylic acid is classified as causing skin and

serious eye irritation.[13]

GHS Hazard Statements (Inferred):

Causes skin irritation (H315).[13]
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Causes serious eye irritation (H319).[13]

May cause respiratory irritation (H335).[13]

Precautionary Measures:

Handle in a well-ventilated area or fume hood.[14]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.[14][15]

Avoid breathing dust/fumes.[15]

Wash hands thoroughly after handling.[14]

Conclusion
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a fluorinated heterocyclic

compound with significant potential for application in research and development. While direct

experimental data is sparse, analysis of its isomers and functional group derivatives provides a

reliable profile of its expected physicochemical properties. It is characterized as a low-melting

solid with limited aqueous solubility and moderate lipophilicity. The protocols and data

presented in this guide offer a solid foundation for its synthesis, handling, and characterization,

emphasizing the necessity of empirical validation for any critical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.chembk.com/en/chem/1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/606540
https://pubchem.ncbi.nlm.nih.gov/compound/606540
https://www.vedantu.com/cbse/class-11-chemistry-determination-of-melting-point-experiment
https://ntp.niehs.nih.gov/sites/default/files/iccvam/methods/acutetox/invidocs/phiiiprot/solphiii.pdf
https://www.youtube.com/watch?v=lUaXqShBoZ4
https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/
https://www.scribd.com/document/617828753/Determination-of-Melting-Point-of-an-Organic-Compound
https://patents.google.com/patent/WO2017084995A1/en
https://patents.google.com/patent/WO2017084995A1/en
https://patents.google.com/patent/TW201835036A/en
https://patents.google.com/patent/TW201835036A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259194/
https://www.researchgate.net/publication/297291249_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity
https://www.fishersci.fr/store/msds?partNumber=10065762&countryCode=FR&language=en
https://www.fishersci.com/store/msds?partNumber=MO07706DE&productDescription=1-METHYL-1H-PYRAZOLE-3-C+5GR&vendorId=VN00092202&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC290830010&productDescription=5-HYDROXY-1-METHYL-3-TRI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b1426170#physicochemical-properties-of-1-methyl-3-trifluoromethyl-1h-pyrazole-5-carbaldehyde
https://www.benchchem.com/product/b1426170#physicochemical-properties-of-1-methyl-3-trifluoromethyl-1h-pyrazole-5-carbaldehyde
https://www.benchchem.com/product/b1426170#physicochemical-properties-of-1-methyl-3-trifluoromethyl-1h-pyrazole-5-carbaldehyde
https://www.benchchem.com/product/b1426170#physicochemical-properties-of-1-methyl-3-trifluoromethyl-1h-pyrazole-5-carbaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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